REACTION_CXSMILES
|
[Li]CCCC.[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[CH:7]1.C(OC([N:22]1[CH2:27][CH2:26][C:25]2([CH2:32][CH2:31][C:30](=O)[CH2:29][CH2:28]2)[CH2:24][CH2:23]1)=O)(C)(C)C>C(OCC)C>[S:6]1[C:7]([C:30]2[CH2:31][CH2:32][C:25]3([CH2:26][CH2:27][NH:22][CH2:23][CH2:24]3)[CH2:28][CH:29]=2)=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Was prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1C1=CCC3(CCNCC3)CC1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |